(3,4-Dichlorophenyl)(pyridin-2-yl)methanol
Description
(3,4-Dichlorophenyl)(pyridin-2-yl)methanol is a bifunctional compound comprising a pyridine ring substituted at the 2-position with a hydroxymethyl group and a 3,4-dichlorophenyl moiety. This structure combines the aromaticity and electron-deficient nature of pyridine with the lipophilic and steric bulk of the dichlorophenyl group.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-pyridin-2-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-9-5-4-8(7-10(9)14)12(16)11-3-1-2-6-15-11/h1-7,12,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSKHIWBVSXLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Potassium Permanganate-Mediated Oxidation
The oxidation of 3,4-dichlorobenzylpyridine to the corresponding ketone, (3,4-Dichlorophenyl)(pyridin-2-yl)methanone, is a foundational step. In one protocol, 2-(3,4-dichlorobenzyl)pyridine is treated with potassium permanganate (KMnO₄) in aqueous dioxane at 85–95°C for 4–6 hours. The molar ratio of KMnO₄ to substrate (1.1:1 to 2.0:1) critically influences yield, with excess oxidizer ensuring complete conversion. Post-reaction, extraction with ethyl acetate and recrystallization in petroleum ether yield the ketone at 60–97% efficiency.
Table 1: Oxidation Conditions and Yields
Tin(IV) Oxide as Alternative Oxidant
Tin(IV) oxide (SnO₂) offers a milder alternative, particularly for acid-sensitive substrates. In a comparative study, SnO₂ in dioxane at 90°C for 6 hours achieved 60% yield, albeit lower than KMnO₄. This method avoids aqueous workup, simplifying purification but requiring stoichiometric SnO₂.
Reduction of Ketone Intermediates
Borohydride Reductions
The ketone intermediate is reduced to the target alcohol using sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in methanol or ethanol. A representative procedure dissolves (3,4-Dichlorophenyl)(pyridin-2-yl)methanone in methanol, followed by incremental addition of KBH₄ at ≤40°C. Quenching with water and extraction with dichloromethane yields the alcohol at 76–97%.
Table 2: Reduction Efficiency with Borohydrides
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KBH₄ | Methanol | 20–40 | 0.5–1 | 97 |
| NaBH₄ | Ethanol | 20–40 | 0.5–1 | 76 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Tetrahydrofuran (THF) enhances reaction rates in both oxidation and reduction steps. For instance, NaH-mediated alkylation of (S)-(3,4-Dichlorophenyl)(pyridin-2-yl)methanol in THF at 40°C for 8 hours achieved 90% yield. Conversely, aqueous systems necessitate rigorous pH control to prevent hydrolysis.
Workup and Purification
Recrystallization solvents profoundly impact purity. Petroleum ether and n-hexane are preferred for ketone intermediates, while dichloromethane/water biphasic systems efficiently isolate the alcohol. Drying agents like anhydrous Na₂SO₄ minimize residual moisture, crucial for hygroscopic products.
Scalability and Industrial Applications
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)(pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Formation of (3,4-Dichlorophenyl)(pyridin-2-yl)ketone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
(3,4-Dichlorophenyl)(pyridin-2-yl)methanol serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.
Biological Research
In biological contexts, this compound has been investigated for its potential as a ligand in enzyme-substrate interactions. Its structural features may enhance binding affinity to biological targets, making it a candidate for further pharmacological studies .
Pharmaceutical Development
The compound is explored for its therapeutic potential, particularly as an aromatase inhibitor in hormone-dependent cancers such as breast cancer. Aromatase inhibitors are crucial in reducing estrogen levels in patients, thereby inhibiting tumor growth .
Case Study 1: Aromatase Inhibition
A study highlighted the effectiveness of pyridine-based compounds as dual binding site inhibitors of aromatase (CYP19A1). This compound demonstrated promising results in inhibiting aromatase activity, suggesting its potential as a therapeutic agent against hormone-dependent tumors .
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction of this compound with various enzymes revealed that the compound could modulate enzyme activity significantly. The presence of chlorine atoms enhances hydrophobic interactions and hydrogen bonding capabilities, improving binding efficiency to target enzymes .
Data Tables
| Application Area | Description | Example Findings |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Used in nucleophilic substitutions |
| Biological Research | Ligand for enzyme-substrate interactions | Enhanced binding affinity observed |
| Pharmaceutical Development | Potential aromatase inhibitor for hormone-dependent cancers | Effective in reducing estrogen levels |
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)(pyridin-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pyridine Derivatives with Varied Substituents
Several pyridine-based methanol derivatives share structural similarities with the target compound (Table 1):
Table 1: Structural and Functional Comparisons
Key Observations :
- Halogen Interactions: Chloro and fluoro substituents in (2-Chloro-5-fluoropyridin-3-yl)methanol may enhance dipole-dipole interactions, whereas the dichlorophenyl group in the target compound offers stronger van der Waals forces .
- Functional Groups: The hydroxyl group in the target compound likely improves solubility in polar solvents (e.g., methanol) compared to the amine in 6-(3,4-Dichlorophenyl)-2-pyridinamine, which may exhibit higher basicity .
Dichlorophenyl-Containing Analogues
Compounds bearing the 3,4-dichlorophenyl group highlight its role in bioactivity and synthesis (Table 2):
Table 2: Dichlorophenyl-Containing Compounds
Key Observations :
- Anticancer Activity : The dichlorophenyl group in contributes to kinase inhibition, suggesting that the target compound’s dichlorophenyl moiety may also enhance binding to hydrophobic enzyme pockets.
- Lipophilicity : 2-(3,4-Dichlorophenyl)-4-fluoroaniline has a LogP of 4.3 , indicating moderate lipophilicity. The target compound’s hydroxyl group may reduce LogP compared to this aniline derivative, affecting membrane permeability.
- Synthetic Utility : The dichlorophenyl group is frequently used in pharmaceutical intermediates (e.g., sertraline ), underscoring its relevance in drug design.
Research Findings and Implications
Physicochemical Properties
- Melting Points : Pyridine derivatives with nitro or bromo substituents exhibit higher melting points (268–287°C) due to increased molecular symmetry and intermolecular forces . The target compound’s melting point is likely influenced by its hydroxyl group, which may promote crystallization.
- Solubility: The hydroxyl group in the target compound could enhance aqueous solubility compared to halogenated analogs like (2-Chloro-5-fluoropyridin-3-yl)methanol .
Biological Activity
(3,4-Dichlorophenyl)(pyridin-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a dichlorophenyl group and a pyridin-2-yl moiety connected by a methanol functional group. This unique structure contributes to its interactions with biological targets, particularly in the context of drug design.
Biological Activity Overview
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against various strains of bacteria, including resistant strains.
- Antiproliferative Effects : Studies have shown that it can inhibit the growth of cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : It exhibits inhibitory effects on certain cytochrome P450 enzymes, which are crucial for drug metabolism.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the structure can enhance its efficacy and selectivity.
| ID | Compound | pEC50 (µM) | PMM pCC50 | Selectivity Index (SI) | Aqueous Solubility (µM) | HLM Clint (µL/min/mg) | RH Clint (µL/min/mg) | Lipophilic Ligand Efficiency (LLE) |
|---|---|---|---|---|---|---|---|---|
| 1 | This compound | 5.4 | 4.2 | 16 | 8 | 140 | >300 | 2 |
| 2 | Analog A | 5.1 | 4.5 | 6 | 32 | 64 | 131 | 1.9 |
| 3 | Analog B | 4.8 | 4.5 | 2 | 0.8 | 96 | 194 | 3.9 |
Note: pEC50 indicates the concentration required to achieve half-maximal effect; PMM pCC50 refers to potency against primary mouse macrophages.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
- Anticancer Potential : In vitro assays revealed that the compound effectively inhibited the proliferation of human cancer cell lines such as HeLa and A549, with IC50 values indicating strong antiproliferative activity .
- CYP450 Inhibition : The compound was evaluated for its effects on various CYP450 isoforms, showing moderate inhibition of CYP3A4 and CYP2D6, which are critical for drug metabolism. This finding suggests a potential for drug-drug interactions when used in therapeutic settings .
Q & A
Q. What are the common synthetic routes for (3,4-Dichlorophenyl)(pyridin-2-yl)methanol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound is synthesized via nucleophilic addition or coupling reactions. A typical route involves reacting 3,4-dichlorophenyl Grignard reagents with pyridine-2-carbaldehyde derivatives under anhydrous conditions. Optimization strategies include:
- Catalyst Selection : Chiral catalysts like (−)- or (+)-Monophos (MIB) improve enantioselectivity, achieving up to 90% enantiomeric excess (e.g., as demonstrated in similar aryl methanol syntheses) .
- Solvent Effects : Methanol is often used as a solvent due to its polarity and ability to stabilize intermediates. Alternative solvents (e.g., ethanol, acetone) may influence reaction rates and byproduct formation .
- Temperature Control : Room-temperature reactions minimize side reactions (e.g., over-oxidation), while reflux conditions enhance reaction rates .
Purification : Column chromatography with silica gel and polar eluents (e.g., ethyl acetate/hexane mixtures) isolates the product in >95% purity .
Q. How is the compound characterized using spectroscopic and analytical techniques?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the structure by identifying proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm, hydroxyl proton at δ 2.5–3.5 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M-OH] peak at m/z 337.9681 for iodinated analogs) .
- HPLC Analysis : Chiral columns (e.g., AS-H) with isopropanol/hexane eluents determine enantiomeric purity (e.g., 90% ee achieved via asymmetric catalysis) .
Q. What are the primary biological activities reported for this compound?
Methodological Answer:
- Anticancer Activity : Derivatives of 3,4-dichlorophenyl methanol exhibit inhibitory effects on kinases (e.g., CDK-8) via in vitro assays (IC values <10 μM). Activity is linked to the dichlorophenyl group’s electron-withdrawing properties .
- Antimicrobial Potential : Structural analogs show efficacy against bacterial strains (e.g., Staphylococcus aureus), likely through membrane disruption or enzyme inhibition .
- Anti-inflammatory Properties : The pyridine ring may modulate COX-2 or NF-κB pathways, though direct mechanistic evidence is pending .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Methodological Answer: Enantioselectivity is attained via:
- Chiral Catalysts : (−)-MIB or (+)-MIB catalysts induce asymmetry during nucleophilic addition, achieving up to 90% ee. Catalyst loading (5–10 mol%) and solvent polarity (e.g., dichloromethane) are critical .
- Dynamic Kinetic Resolution : Racemic mixtures are resolved using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic methods (e.g., lipase-mediated acetylation) .
- Analytical Validation : Enantiomeric excess is quantified via chiral HPLC (e.g., AS-H column, 5% isopropanol/hexane, flow rate 0.5 mL/min) .
Q. What computational approaches predict the compound’s reactivity and binding interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Models electron distribution in the dichlorophenyl and pyridine rings to predict sites for electrophilic/nucleophilic attacks. For example, the C-2 position of pyridine is reactive due to partial positive charge .
- Molecular Docking : Docking into protein targets (e.g., CDK-8 kinase) identifies key interactions: hydrogen bonding with the methanol group and π-π stacking between the dichlorophenyl ring and hydrophobic pockets .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, highlighting residues critical for binding .
Q. How do structural modifications influence bioactivity and toxicity?
Methodological Answer:
- Substituent Effects :
- Pyridine Ring Modifications : Fluorination at C-3 increases metabolic stability but may reduce solubility .
- Dichlorophenyl Group : Replacement with trifluoromethyl groups enhances lipophilicity and kinase inhibition .
- Toxicity Mitigation :
- Prodrug Strategies : Esterification of the methanol group (e.g., acetyl or phosphate esters) reduces cytotoxicity while retaining activity .
- PEGylation : Polyethylene glycol (PEG) conjugates improve pharmacokinetics and reduce off-target effects .
Q. How can data contradictions in biological assays be resolved?
Methodological Answer:
- Assay Reproducibility : Standardize protocols (e.g., ATP levels in kinase assays, bacterial growth phases in MIC tests) .
- Counter-Screening : Test against related targets (e.g., CDK-9 for kinase inhibitors) to confirm selectivity .
- Metabolite Analysis : LC-MS identifies active metabolites that may explain discrepancies between in vitro and in vivo results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
